REACTION_CXSMILES
|
[OH-:1].[Na+].C([O:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([CH3:18])=[CH2:17])[CH:11]=1)(=O)CC.O1CCOC[CH2:20]1>>[C:16]([C:12]1[CH:11]=[C:10]([CH:9]([CH3:20])[C:8]([OH:7])=[O:1])[CH:15]=[CH:14][CH:13]=1)([CH3:18])=[CH2:17] |f:0.1|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic solvent
|
Type
|
CUSTOM
|
Details
|
the mixture is acidified to pH=2 with 2N HCl until complete precipitation of the product
|
Type
|
CUSTOM
|
Details
|
which is isolated, as a white solid by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=C)(C)C=1C=C(C=CC1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |